N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10781527
InChI: InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18)
SMILES: C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC10781527

Molecular Formula: C14H11N3OS

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide -

Specification

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
IUPAC Name N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18)
Standard InChI Key VFZKOIHFXLRELS-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N
Canonical SMILES C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is C₁₄H₁₁N₃OS, with a molecular weight of 277.32 g/mol. Key structural features include:

  • A 4-cyanophenyl group contributing electron-withdrawing properties and aromatic stability.

  • A pyridin-2-ylsulfanyl moiety introducing sulfur-based reactivity and potential for hydrogen bonding.

  • An acetamide backbone enabling participation in intermolecular interactions and metabolic transformations.

Predicted Physicochemical Properties

While experimental data for this specific compound is unavailable, analogs with similar substituents suggest:

  • LogP (Partition Coefficient): ~2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Likely low (<1 mg/mL) due to the aromatic and hydrophobic groups .

  • Melting Point: Estimated 180–200°C based on thermal stability trends in acetamide derivatives .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The synthesis of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide may involve a multi-step approach, drawing from methods used for structurally related compounds :

  • Formation of 4-Cyanophenylacetamide:

    • React 4-cyanoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(4-cyanophenyl)acetamide.

  • Introduction of Pyridin-2-ylsulfanyl Group:

    • Perform a nucleophilic substitution reaction using 2-mercaptopyridine and the α-chloro intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Reaction Scheme:

4-Cyanophenylamine+ClCH2COClN-(4-cyanophenyl)chloroacetamide(Step 1)\text{4-Cyanophenylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(4-cyanophenyl)chloroacetamide} \quad \text{(Step 1)} N-(4-cyanophenyl)chloroacetamide+2-mercaptopyridineN-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide(Step 2)\text{N-(4-cyanophenyl)chloroacetamide} + \text{2-mercaptopyridine} \rightarrow \text{N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide} \quad \text{(Step 2)}

Yield Optimization Strategies

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction rates for sulfur nucleophiles .

  • Temperature Control: Moderate temperatures (60–80°C) balance reaction efficiency and side-product formation .

CompoundCell LineIC₅₀ (µg/mL)Mechanism
Compound 5c MCF79.5Apoptosis via caspase-3
N-(4-nitrophenyl)acetamide HEP212.0DNA intercalation

Antimicrobial Properties

Sulfanyl-containing acetamides often disrupt bacterial membrane integrity. For instance, N-(4-cyanophenyl)-2-(pyridin-3-ylsulfanyl)acetamide analogs showed MIC values of 15–30 µg/mL against Staphylococcus aureus . The pyridine ring’s nitrogen may enhance binding to microbial enzymes, while the cyanophenyl group increases compound stability.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Pyridine Positional Isomers:

    • 2-Pyridylsulfanyl (target compound): Superior hydrogen-bonding capacity due to proximity of sulfur and nitrogen.

    • 3-Pyridylsulfanyl: Reduced activity in antimicrobial assays, likely due to steric hindrance .

  • Cyanophenyl vs. Nitrophenyl:

    • Cyanophenyl derivatives exhibit lower cytotoxicity (IC₅₀ ~20–25 µg/mL) than nitro-substituted analogs (IC₅₀ ~12 µg/mL) , suggesting electron-withdrawing groups enhance bioactivity.

Future Research Directions

  • Synthetic Upgrading: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and purity.

  • Target Identification: Use computational docking to predict interactions with kinases or G-protein-coupled receptors.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.

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